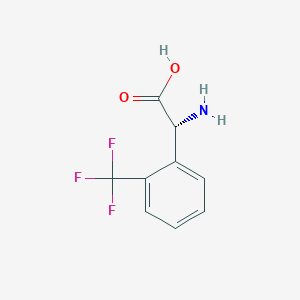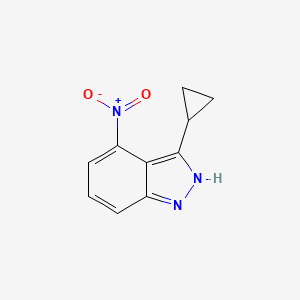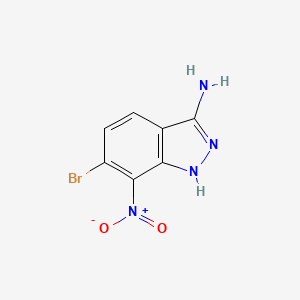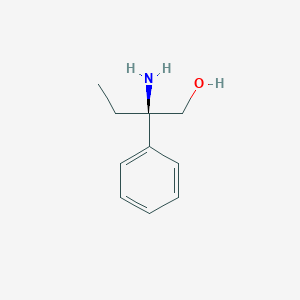
(R)-2-Amino-2-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-phenylbutan-1-ol is a chiral organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by the presence of an amino group and a hydroxyl group attached to a phenyl-substituted butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-phenylbutan-1-ol typically involves the reduction of the corresponding ketone, ®-2-Amino-2-phenylbutanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like ethanol or tetrahydrofuran (THF) and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-phenylbutan-1-ol may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate the reduction of the ketone precursor under high-pressure hydrogen gas. This method is scalable and can produce large quantities of the compound with high purity.
Types of Reactions:
Oxidation: ®-2-Amino-2-phenylbutan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or other derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: ®-2-Amino-2-phenylbutanone, ®-2-Phenylbutanal.
Reduction: Secondary amines, ®-2-Amino-2-phenylbutane.
Substitution: ®-2-Amino-2-phenylbutyl chloride, ®-2-Amino-2-phenylbutyl bromide.
Scientific Research Applications
®-2-Amino-2-phenylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-phenylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in metabolic pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- (S)-2-Amino-2-phenylbutan-1-ol
- 2-Amino-2-phenylpropan-1-ol
- 2-Amino-2-phenylethanol
Comparison: ®-2-Amino-2-phenylbutan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-2-Amino-2-phenylbutan-1-ol. The presence of the butane backbone distinguishes it from shorter-chain analogs like 2-Amino-2-phenylethanol, potentially leading to different physicochemical properties and reactivity. The phenyl group provides additional hydrophobic interactions, enhancing its binding affinity to certain molecular targets compared to non-phenylated analogs.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3/t10-/m0/s1 |
InChI Key |
UTUOJASDCBCXIL-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@](CO)(C1=CC=CC=C1)N |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


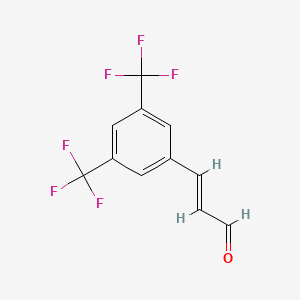

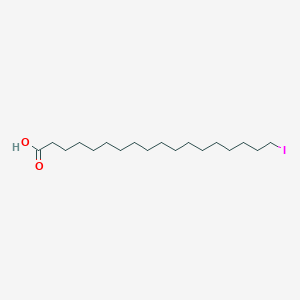
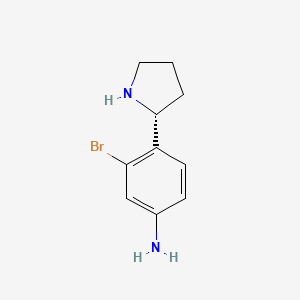
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12977743.png)

![7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12977755.png)
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B12977763.png)
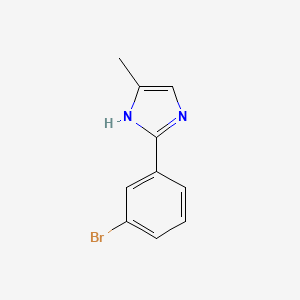
![tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12977773.png)
